![molecular formula C13H15NO4 B2842159 (Z)-4-((4-methoxybenzyl)amino)-3-methyl-4-oxobut-2-enoic acid CAS No. 868153-60-0](/img/structure/B2842159.png)
(Z)-4-((4-methoxybenzyl)amino)-3-methyl-4-oxobut-2-enoic acid
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Overview
Description
(Z)-4-((4-methoxybenzyl)amino)-3-methyl-4-oxobut-2-enoic acid, also known as MBOA, is a synthetic compound that has been studied for its potential applications in scientific research. MBOA is a derivative of the natural compound jasmonic acid, which is involved in plant growth and development. MBOA has been shown to have a variety of biological effects, including anti-inflammatory and anti-cancer properties.
Mechanism Of Action
The mechanism of action of (Z)-4-((4-methoxybenzyl)amino)-3-methyl-4-oxobut-2-enoic acid is not fully understood, but it is thought to involve the activation of certain signaling pathways in cells. (Z)-4-((4-methoxybenzyl)amino)-3-methyl-4-oxobut-2-enoic acid has been shown to activate the JAK-STAT signaling pathway, which is involved in cell growth and differentiation. (Z)-4-((4-methoxybenzyl)amino)-3-methyl-4-oxobut-2-enoic acid has also been shown to activate the NF-κB signaling pathway, which is involved in inflammation and immune responses.
Biochemical and Physiological Effects:
(Z)-4-((4-methoxybenzyl)amino)-3-methyl-4-oxobut-2-enoic acid has a variety of biochemical and physiological effects, including anti-inflammatory, anti-cancer, and plant growth-promoting effects. (Z)-4-((4-methoxybenzyl)amino)-3-methyl-4-oxobut-2-enoic acid has been shown to inhibit the production of pro-inflammatory cytokines, such as TNF-α and IL-6, and to induce apoptosis in cancer cells. In plant growth and development, (Z)-4-((4-methoxybenzyl)amino)-3-methyl-4-oxobut-2-enoic acid has been shown to promote root growth and to inhibit leaf senescence.
Advantages And Limitations For Lab Experiments
One advantage of using (Z)-4-((4-methoxybenzyl)amino)-3-methyl-4-oxobut-2-enoic acid in lab experiments is its ability to selectively target certain signaling pathways in cells. This allows researchers to study the effects of (Z)-4-((4-methoxybenzyl)amino)-3-methyl-4-oxobut-2-enoic acid on specific cellular processes, such as inflammation or cell growth. However, one limitation of using (Z)-4-((4-methoxybenzyl)amino)-3-methyl-4-oxobut-2-enoic acid in lab experiments is its potential toxicity. (Z)-4-((4-methoxybenzyl)amino)-3-methyl-4-oxobut-2-enoic acid has been shown to have cytotoxic effects on some cell lines, which may limit its use in certain experiments.
Future Directions
There are several future directions for research on (Z)-4-((4-methoxybenzyl)amino)-3-methyl-4-oxobut-2-enoic acid. One area of research is the development of (Z)-4-((4-methoxybenzyl)amino)-3-methyl-4-oxobut-2-enoic acid derivatives with improved properties, such as increased potency or reduced toxicity. Another area of research is the study of the effects of (Z)-4-((4-methoxybenzyl)amino)-3-methyl-4-oxobut-2-enoic acid on other signaling pathways in cells, such as the PI3K-Akt signaling pathway. Additionally, further research is needed to fully understand the mechanism of action of (Z)-4-((4-methoxybenzyl)amino)-3-methyl-4-oxobut-2-enoic acid and its potential applications in scientific research.
Synthesis Methods
(Z)-4-((4-methoxybenzyl)amino)-3-methyl-4-oxobut-2-enoic acid can be synthesized using a variety of methods, including chemical synthesis and biosynthesis. Chemical synthesis involves the use of chemical reactions to create the compound, while biosynthesis involves the use of living organisms to produce the compound. Chemical synthesis of (Z)-4-((4-methoxybenzyl)amino)-3-methyl-4-oxobut-2-enoic acid typically involves the reaction of jasmonic acid with a methoxybenzylamine derivative, followed by the addition of a methyl group and a keto group.
Scientific Research Applications
(Z)-4-((4-methoxybenzyl)amino)-3-methyl-4-oxobut-2-enoic acid has been studied for its potential applications in a variety of scientific research fields, including cancer research, inflammation research, and plant growth and development research. In cancer research, (Z)-4-((4-methoxybenzyl)amino)-3-methyl-4-oxobut-2-enoic acid has been shown to have anti-cancer properties, including the ability to induce apoptosis (programmed cell death) in cancer cells. In inflammation research, (Z)-4-((4-methoxybenzyl)amino)-3-methyl-4-oxobut-2-enoic acid has been shown to have anti-inflammatory properties, including the ability to inhibit the production of pro-inflammatory cytokines. In plant growth and development research, (Z)-4-((4-methoxybenzyl)amino)-3-methyl-4-oxobut-2-enoic acid has been shown to have a variety of effects on plant growth and development, including the promotion of root growth and the inhibition of leaf senescence.
properties
IUPAC Name |
(Z)-4-[(4-methoxyphenyl)methylamino]-3-methyl-4-oxobut-2-enoic acid |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H15NO4/c1-9(7-12(15)16)13(17)14-8-10-3-5-11(18-2)6-4-10/h3-7H,8H2,1-2H3,(H,14,17)(H,15,16)/b9-7- |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QCVIKTDSXGOLKU-CLFYSBASSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=CC(=O)O)C(=O)NCC1=CC=C(C=C1)OC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C/C(=C/C(=O)O)/C(=O)NCC1=CC=C(C=C1)OC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H15NO4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
249.26 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
(Z)-4-((4-methoxybenzyl)amino)-3-methyl-4-oxobut-2-enoic acid |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.